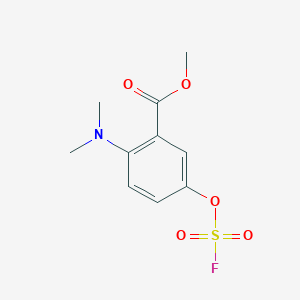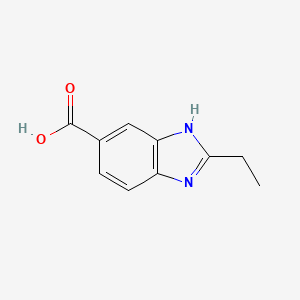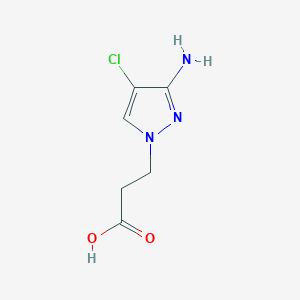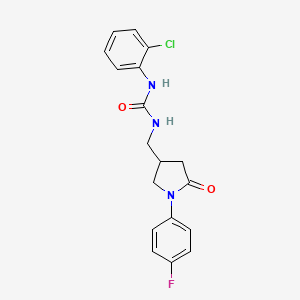
N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the oxazole and sulfonamide functional groups. These groups are commonly found in molecules with various pharmacological properties, such as enzyme inhibition .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . The introduction of various substituents can be achieved through further reactions with different electrophiles, as demonstrated in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides . The synthesis process is crucial for the creation of high-affinity inhibitors and therapeutic agents, as seen in the development of kynurenine 3-hydroxylase inhibitors and COX-2 inhibitors .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . Crystallography can also be used to determine the solid-state structure, as seen in the study of 4-(2-Hydroxy-3-Methoxybenzylideneamino)-N-(5-Methylisoxazol-3-yl) Benzenesulfonamide . Tautomerism is an important consideration in these analyses, as it can influence the compound's properties and behavior .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including the formation of enzyme inhibitor complexes . The introduction of substituents can significantly affect the reactivity and selectivity of these compounds, as seen in the development of selective COX-2 inhibitors . The ability to form stable complexes with enzymes is a key factor in the design of potent inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility and stability, are influenced by their molecular structure. For instance, poor water solubility can limit the therapeutic application of certain compounds, necessitating further chemical modifications . The introduction of specific functional groups can enhance the selectivity and potency of these molecules, as well as their pharmacokinetic profiles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis and characterization of novel organic compounds. For instance, Kantekin et al. (2015) reported the synthesis of related compounds and their characterization using various spectroscopic methods. This research is pivotal in understanding the molecular structure and properties of such compounds (Kantekin et al., 2015).
Anticancer Potential
- Research by Tsai et al. (2016) demonstrated the anticancer potential of compounds structurally similar to N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide. These compounds showed inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Tsai et al., 2016).
Antimicrobial Activity
- Studies by Bektaş et al. (2010) explored the antimicrobial activities of similar compounds. These investigations are crucial for developing new antimicrobial agents and understanding their mechanism of action (Bektaş et al., 2010).
Photodynamic Therapy Applications
- Pişkin et al. (2020) researched the use of related compounds in photodynamic therapy, a treatment method for cancer. The study highlighted the compounds' potential in generating singlet oxygen, a key factor in photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibitory Activities
- The potential of these compounds as enzyme inhibitors has been investigated, which is significant for understanding biochemical pathways and developing therapeutic agents. For example, Virk et al. (2018) studied the enzyme inhibitory activities of similar compounds, providing insights into their biochemical interactions (Virk et al., 2018).
Computational Studies
- Computational studies, like those conducted by Murthy et al. (2018), are essential for predicting the behavior and interactions of such compounds at the molecular level. This research aids in the rational design of new compounds with desired properties (Murthy et al., 2018).
Eigenschaften
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-22-14-12-21(13-15-22)27-28-24(20(3)34-27)18-29(25-8-6-7-9-26(25)32-4)35(30,31)23-16-10-19(2)11-17-23/h6-17H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHQSFLOBDAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)


![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)
